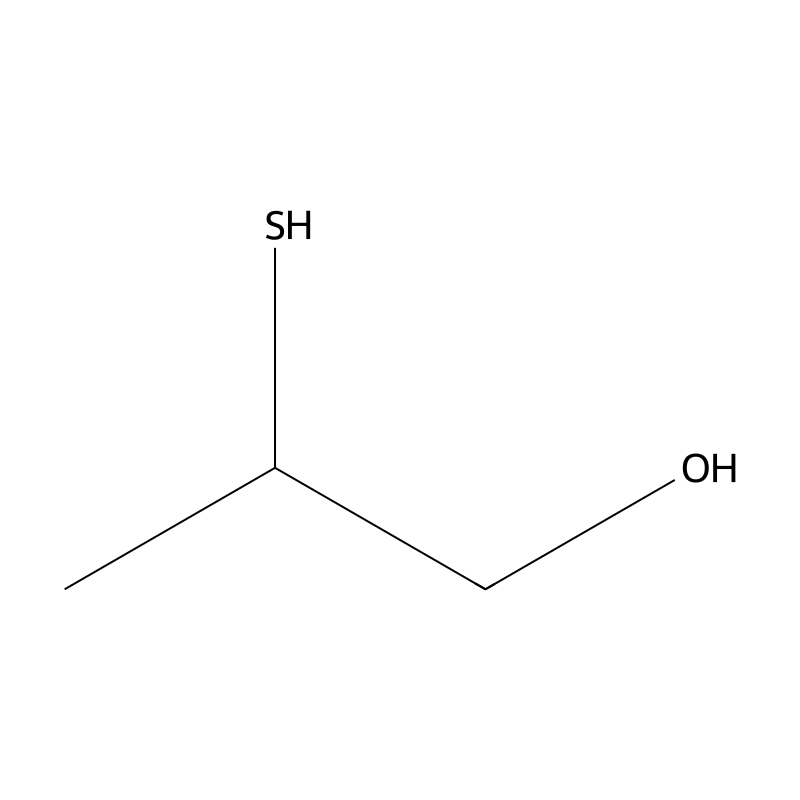

2-Mercaptopropanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Reducing Agent

One primary function of 2-mercaptopropanol in scientific research is as a reducing agent. Its thiol (-SH) group readily participates in oxidation-reduction reactions, donating a hydrogen atom and accepting an electron. This property makes it valuable in various research areas, including:

- Protein folding and purification: 2-mercaptopropanol is commonly used to break disulfide bonds in proteins, facilitating their unfolding and purification. This process is crucial for studying protein structure and function, as well as in protein engineering and drug discovery [].

- Synthesis of organic compounds: The reducing ability of 2-mercaptopropanol allows it to participate in various organic synthesis reactions, particularly for the conversion of carbonyl groups to their corresponding alcohols.

Thiol-Disulfide Exchange Reactions

-Mercaptopropanol's thiol group also enables it to participate in thiol-disulfide exchange reactions. These reactions involve the exchange of a disulfide bond (-S-S-) with two thiol groups (-SH). This property finds applications in:

- Studying protein-protein interactions: Thiol-disulfide exchange plays a role in various biological processes, and 2-mercaptopropanol can be used to probe these interactions by disrupting or facilitating disulfide bond formation in proteins [].

- Cellular redox signaling: Redox signaling pathways within cells rely on thiol-disulfide exchange, and 2-mercaptopropanol can be used to investigate these processes by manipulating the cellular redox state [].

Synthesis of Bioactive Molecules

The presence of both a thiol group and a hydroxyl group in 2-mercaptopropanol makes it a valuable building block for the synthesis of various bioactive molecules. These molecules often possess biological activity due to their ability to interact with cellular components through their functional groups. Some examples include:

- Development of new drugs: By incorporating 2-mercaptopropanol into drug candidates, researchers can explore novel therapeutic approaches by leveraging the unique properties of the thiol and hydroxyl groups [].

- Synthesis of enzyme inhibitors: The thiol group of 2-mercaptopropanol can interact with the active site of certain enzymes, making it a potential tool for designing enzyme inhibitors for various research applications [].

2-Mercaptopropanol, also known as 2-mercapto-1-propanol, is a sulfur-containing organic compound with the chemical formula . It features a hydroxyl group (-OH) and a thiol group (-SH) attached to a propanol backbone. This structure imparts unique chemical properties, making it both a reducing agent and a nucleophile. The compound is typically a colorless liquid with a strong odor, and it is soluble in water due to the presence of the hydroxyl group .

- Nucleophilic Substitution: The thiol group can act as a nucleophile, attacking electrophiles such as alkyl halides.

- Formation of Disulfides: Two molecules of 2-mercaptopropanol can react to form disulfide bonds, which are important in protein structure stabilization.

- Reduction Reactions: It can reduce disulfide bonds in proteins, breaking them down into free thiol groups, which is crucial in biochemical applications.

These reactions highlight its utility in both synthetic and biological chemistry.

2-Mercaptopropanol exhibits significant biological activity:

- Antioxidant Properties: The compound acts as a scavenger of free radicals, providing protection against oxidative stress.

- Protein Denaturation: It disrupts disulfide bonds in proteins, facilitating the study of protein structures and functions. This property is particularly useful in biochemical assays where maintaining protein integrity is crucial.

- Enzyme Inhibition: By reducing disulfide bonds, 2-mercaptopropanol can inhibit enzymes that rely on these bonds for stability, thus affecting metabolic pathways .

The synthesis of 2-mercaptopropanol can be achieved through several methods:

- Reduction of 2-Mercaptopropionic Acid: This method involves the reduction of 2-mercaptopropionic acid using reducing agents such as lithium aluminum hydride.

- Hydrolysis of Propylene Sulfide: Propylene sulfide can be hydrolyzed in the presence of water to yield 2-mercaptopropanol.

- Reaction with Hydrogen Sulfide: Propylene oxide can react with hydrogen sulfide under controlled conditions to produce 2-mercaptopropanol .

These methods provide flexibility depending on the desired purity and scale of production.

2-Mercaptopropanol has diverse applications across various fields:

- Biochemical Research: Used extensively in protein studies for denaturing proteins and maintaining reduced states during assays.

- Pharmaceutical Industry: Acts as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Chemical Manufacturing: Utilized in the production of surfactants and other chemical compounds due to its reactive thiol group .

Interaction studies involving 2-mercaptopropanol focus on its role as a reducing agent and its effects on biological systems:

- Protein Interactions: Studies have shown that 2-mercaptopropanol effectively reduces disulfide bonds in proteins, altering their conformation and activity.

- Cellular Effects: Research indicates that it may influence cellular signaling pathways by modulating redox states, impacting cell proliferation and apoptosis.

These studies underscore its importance in biochemical research and therapeutic applications.

Several compounds share structural similarities with 2-mercaptopropanol, each possessing unique characteristics:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1-Mercapto-2-propanol | Thiol with hydroxyl group | Similar structure but different reactivity |

| Dithiothreitol | Dithiol | More potent reducing agent; less volatile |

| 3-Mercapto-1-propanol | Thiol with hydroxyl group | Different position of functional groups |

| Thioglycolic Acid | Thiol with carboxylic acid | Used primarily in cosmetic formulations |

While these compounds share functional groups, their reactivity profiles and applications can vary significantly. For instance, dithiothreitol is often preferred over 2-mercaptopropanol for certain biochemical applications due to its stronger reducing capabilities .

Boiling Point, Melting Point, Vapor Pressure

The thermodynamic properties of 2-mercaptopropanol reveal distinct characteristics that reflect its molecular structure containing both sulfur and hydroxyl functional groups. The compound exhibits a boiling point of 158.3°C at 760 millimeters of mercury pressure [1], with alternative calculations suggesting 422.64 Kelvin (149.49°C) under standard conditions [2]. This relatively high boiling point reflects the compound's ability to form intermolecular hydrogen bonds through its hydroxyl group and the polarizable nature of the sulfur atom.

The melting point data indicates that 2-mercaptopropanol exists as a liquid at room temperature, with calculated fusion temperature values of 205.85 Kelvin (-67.30°C) [2]. This low melting point is consistent with the compound's relatively small molecular size and limited crystal packing efficiency due to the presence of both hydrophilic and hydrophobic regions within the molecule.

Vapor pressure measurements demonstrate the compound's moderate volatility, with experimental values of 0.938 millimeters of mercury at 25°C [1]. The enthalpy of vaporization has been calculated at 45.30 kilojoules per mole [2], indicating moderate intermolecular forces that must be overcome during the liquid-to-gas phase transition. The enthalpy of fusion is significantly lower at 8.13 kilojoules per mole [2], reflecting the relatively weak crystal lattice forces in the solid state.

Critical properties provide insight into the compound's behavior at extreme conditions. The critical temperature has been calculated as 612.40 Kelvin [2], while the critical pressure reaches 5552.58 kilopascals [2]. The critical volume is determined to be 0.271 cubic meters per kilomole [2], establishing the boundaries for liquid-vapor equilibrium at high temperatures and pressures.

| Property | Value | Unit | Temperature | Source |

|---|---|---|---|---|

| Boiling Point | 158.3 | °C | 760 mmHg | [1] |

| Boiling Point (calculated) | 422.64 | K | Standard | [2] |

| Melting Point (calculated) | 205.85 | K | Standard | [2] |

| Vapor Pressure | 0.938 | mmHg | 25°C | [1] |

| Enthalpy of Vaporization | 45.30 | kJ/mol | Standard | [2] |

| Enthalpy of Fusion | 8.13 | kJ/mol | Standard | [2] |

| Critical Temperature | 612.40 | K | Critical | [2] |

| Critical Pressure | 5552.58 | kPa | Critical | [2] |

| Critical Volume | 0.271 | m³/kmol | Critical | [2] |

Spectroscopic Characterization

Infrared, Raman, Nuclear Magnetic Resonance

The spectroscopic characterization of 2-mercaptopropanol provides comprehensive structural information through multiple analytical techniques. Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of both thiol and alcohol functional groups within the molecular structure.

In infrared spectroscopy, the compound exhibits broad absorption bands in the 3300 to 3400 wavenumber region corresponding to hydroxyl group stretching vibrations [3] [4]. These bands are typically strong and broad due to hydrogen bonding interactions between molecules. The carbon-oxygen stretching mode appears near 1000 wavenumbers, providing additional confirmation of the alcohol functionality [4]. The presence of carbon-hydrogen stretching modes occurs in the 2900 to 2850 wavenumber range, characteristic of aliphatic hydrocarbon chains [3].

The thiol functional group contributes distinctive spectroscopic features, although the sulfur-hydrogen stretching vibration around 2800 wavenumbers may overlap with other molecular vibrations [5]. The carbon-sulfur bond stretching typically appears in the lower frequency region, contributing to the compound's spectroscopic fingerprint.

Raman spectroscopy provides complementary vibrational information through inelastic light scattering [6] [7]. The technique is particularly sensitive to symmetric vibrations and can detect molecular vibrations that may be weak or absent in infrared spectra. For thiol-containing compounds, Raman spectroscopy can provide enhanced detection of sulfur-related vibrational modes [5] [8].

Nuclear magnetic resonance spectroscopy offers detailed structural information about the compound's molecular framework. Proton nuclear magnetic resonance chemical shifts for alcohols typically appear in the 4 to 7 parts per million range for hydroxyl protons [4] [9]. The thiol proton may appear in a similar region, though it can be subject to rapid exchange with deuterium oxide, making it useful for structural confirmation [4].

Carbon-13 nuclear magnetic resonance provides information about the carbon framework, with the carbon bearing the hydroxyl group typically appearing in a characteristic downfield region [10] [11]. The carbon attached to sulfur will show distinctive chemical shift patterns that help confirm the molecular structure.

| Spectroscopic Technique | Characteristic Bands/Shifts | Assignment |

|---|---|---|

| Infrared | 3300-3400 cm⁻¹ | O-H stretch (broad, strong) |

| Infrared | ~1000 cm⁻¹ | C-O stretch |

| Infrared | 2900-2850 cm⁻¹ | C-H stretch |

| Proton NMR | 4-7 ppm | O-H proton |

| Carbon-13 NMR | Variable | Carbon framework |

Raman, Nuclear Magnetic Resonance

Raman spectroscopy provides unique vibrational information for 2-mercaptopropanol through the analysis of inelastically scattered light. The technique relies on changes in molecular polarizability during vibrational motions [6] [7]. For compounds containing sulfur functionality, Raman spectroscopy can reveal vibrational modes that are particularly sensitive to the thiol group's presence.

The molecular vibrations detected through Raman spectroscopy include stretching, bending, and torsional modes that characterize the compound's structure [12]. The polarizability changes associated with carbon-sulfur and sulfur-hydrogen bonds provide distinctive spectroscopic signatures that complement infrared absorption data.

Nuclear magnetic resonance spectroscopy provides the most detailed structural information available for 2-mercaptopropanol. The technique exploits the magnetic properties of certain atomic nuclei to reveal connectivity patterns and electronic environments within the molecule [13]. Both proton and carbon-13 nuclei are commonly studied, providing comprehensive structural characterization.

Chemical shift patterns in nuclear magnetic resonance reflect the electronic environment surrounding each nucleus [14] [11]. The proximity of electronegative atoms like oxygen and sulfur influences the magnetic shielding of nearby nuclei, creating characteristic chemical shift ranges that aid in structural determination. Coupling patterns between adjacent nuclei provide additional information about molecular connectivity and stereochemistry.

Solubility and Partition Coefficients

The solubility characteristics of 2-mercaptopropanol reflect the dual nature of its molecular structure, containing both hydrophilic hydroxyl and relatively hydrophobic thiol functionalities. The compound's partition behavior between different phases provides crucial information for understanding its physical properties and potential applications.

The logarithm of water solubility has been calculated as -0.53 using established prediction methods [2], indicating moderate water solubility. This value suggests that 2-mercaptopropanol possesses sufficient hydrophilic character to dissolve in aqueous media, primarily due to the hydrogen bonding capability of its hydroxyl group.

Octanol-water partition coefficients provide insight into the compound's lipophilicity and bioavailability characteristics. The logarithm of the octanol-water partition coefficient has been determined as 0.297 [2], indicating a slight preference for the organic phase over the aqueous phase. This relatively low value reflects the compound's moderate polarity and suggests balanced hydrophilic-lipophilic properties.

The partition coefficient data indicates that 2-mercaptopropanol exhibits intermediate solubility characteristics between highly polar and nonpolar compounds [15] [16]. This behavior is consistent with molecules containing both hydrogen bond donor and acceptor functionalities alongside hydrocarbon components.

Solubility in various organic solvents depends on the specific intermolecular interactions possible between 2-mercaptopropanol and the solvent molecules. The compound's ability to participate in hydrogen bonding through its hydroxyl group enhances solubility in protic solvents, while the hydrocarbon and sulfur components provide compatibility with less polar media.

| Property | Value | Method | Source |

|---|---|---|---|

| Log Water Solubility | -0.53 | Crippen Calculation | [2] |

| Log Octanol-Water Partition | 0.297 | Crippen Calculation | [2] |

| McGowan Volume | 75.350 ml/mol | Calculation | [2] |

Density and Viscosity Profiles

The density and viscosity characteristics of 2-mercaptopropanol provide essential information about its physical state and flow properties under various conditions. These properties are fundamental to understanding the compound's behavior in different applications and processing conditions.

Experimental density measurements indicate that 2-mercaptopropanol has a density of 1.024 grams per cubic centimeter at standard conditions [1] [17]. This value places the compound slightly above the density of water, reflecting the contribution of the sulfur atom to the overall molecular mass while maintaining a relatively compact molecular structure.

The refractive index, which relates to molecular density and polarizability, has been measured as 1.475 [1], providing additional confirmation of the compound's optical properties. This value is consistent with organic compounds containing both oxygen and sulfur heteroatoms, which contribute to the molecule's overall polarizability.

Viscosity data for 2-mercaptopropanol is limited in the available literature, though the compound's molecular structure suggests moderate viscosity values typical of small organic molecules containing hydrogen bonding functionalities. The presence of both hydroxyl and thiol groups can lead to intermolecular associations that influence flow properties.

Temperature-dependent density and viscosity profiles would be expected to follow typical patterns for organic liquids, with decreasing density and viscosity at elevated temperatures due to increased molecular motion and reduced intermolecular interactions. The specific temperature coefficients for these properties require experimental determination under controlled conditions.

The molecular volume calculated using the McGowan method yields 75.350 milliliters per mole [2], providing theoretical insight into the compound's space-filling characteristics. This value correlates with the experimentally determined density and supports the overall understanding of the compound's physical properties.

| Property | Value | Unit | Conditions | Source |

|---|---|---|---|---|

| Density | 1.024 | g/cm³ | Standard | [1] |

| Density (predicted) | 1.024±0.06 | g/cm³ | Predicted | [17] |

| Refractive Index | 1.475 | - | Standard | [1] |

| McGowan Volume | 75.350 | mL/mol | Calculated | [2] |

Nucleophilic displacement reactions represent one of the most versatile and widely employed approaches for the synthesis of 2-mercaptopropanol. These reactions typically proceed through a bimolecular nucleophilic substitution mechanism, characterized by the direct displacement of a leaving group by a sulfur-containing nucleophile [1] [2].

The most commonly utilized substrates for nucleophilic displacement include methyl 2-chloropropionate, ethyl 2-chloropropionate, and sodium 2-chloropropionate. These halogenated precursors react readily with various thioacetate and thiobenzoate nucleophiles under appropriate reaction conditions [1] [2]. The nucleophilic attack occurs at the carbon bearing the halogen, resulting in inversion of configuration consistent with the SN2 mechanism [3].

Potassium thioacetate has emerged as a particularly effective nucleophile for these transformations. When reacted with methyl 2-chloropropionate in dimethylformamide at temperatures ranging from room temperature to 80°C, yields of 70-85% are typically achieved [1]. The reaction proceeds through initial formation of the thioacetate ester, which can subsequently be hydrolyzed under basic conditions to yield the free mercaptan [2].

Sodium thiobenzoate represents another valuable nucleophile, particularly for substrates requiring more forcing conditions. The reaction with ethyl 2-chloropropionate in polar aprotic solvents at elevated temperatures provides yields in the range of 65-80% [1]. However, prolonged reaction times with excess thioacetate or thiobenzoate can lead to extensive racemization, attributed to further SN2 displacement with the acylthio group serving as a leaving group [1].

Methanethiolate and toluene-α-thiolate have also been successfully employed as nucleophiles, though generally with somewhat lower yields compared to the acetate and benzoate derivatives [1]. The choice of nucleophile depends on the subsequent synthetic transformations required and the desired protecting group strategy.

An alternative approach involves the use of tosylate derivatives as electrophilic substrates. The displacement of tosylate groups with potassium thioacetate in dimethylformamide provides yields of 70-75% [4]. This method is particularly valuable when working with more complex, functionalized substrates where the tosylate can be introduced selectively at the desired position [5].

Reaction conditions and optimization parameters:

| Parameter | Optimal Range | Notes |

|---|---|---|

| Temperature | 25-80°C | Higher temperatures increase reaction rate but may promote side reactions |

| Solvent | DMF, DMSO, acetonitrile | Polar aprotic solvents favor SN2 mechanism |

| Nucleophile equivalents | 1.1-2.0 | Excess nucleophile drives reaction to completion |

| Reaction time | 2-12 hours | Depends on substrate reactivity and temperature |

Reduction of Acylated Precursors

The reduction of carboxylic acid derivatives represents another major synthetic route to 2-mercaptopropanol, offering excellent control over stereochemistry and high product purity. This approach typically involves the reduction of 2-mercaptopropionic acid or its various derivatives using metal hydride reducing agents [6] [7].

Lithium aluminum hydride emerges as the most commonly employed reducing agent for these transformations. The reduction of 2-mercaptopropionic acid with lithium aluminum hydride in tetrahydrofuran proceeds readily at controlled temperatures, typically providing yields of 80-85% [6] [8]. However, this method is accompanied by some degree of racemization, particularly when applied to the reduction of methyl and ethyl esters of 2-mercaptopropionic acid [1] [9].

The mechanism of lithium aluminum hydride reduction involves initial hydride delivery to the carbonyl carbon, followed by formation of an aluminum alkoxide intermediate [6]. Subsequent aqueous workup liberates the alcohol product. The tendency toward racemization appears to be related to the stabilization of intermediate carbanion species through resonance involving the sulfur atom [10].

Diborane represents a superior alternative for maintaining stereochemical integrity during the reduction process. The reduction of 2-mercaptopropionic acid with diborane proceeds without racemization, providing yields exceeding 90% while maintaining the stereochemical configuration of the starting material [1] [9] [11]. The reaction is typically conducted under anhydrous conditions at 0°C to minimize side reactions [11].

The mechanism of diborane reduction involves direct hydride transfer to the carboxyl group without formation of stabilized intermediates that could lead to racemization [11]. This method has proven particularly valuable for the preparation of optically active 2-mercaptopropanol from the corresponding optically active acid [1] [9].

Comparative analysis of reduction methods:

| Reducing Agent | Yield (%) | Stereochemistry | Advantages | Disadvantages |

|---|---|---|---|---|

| LiAlH₄ | 80-85 | Partial racemization | Readily available, high reactivity | Racemization, requires anhydrous conditions |

| Diborane | 90+ | Retention | Excellent stereochemical control | Expensive, requires specialized handling |

| NaBH₄/BF₃ | 75-85 | Generally retained | Milder conditions | Lower reactivity, requires Lewis acid activation |

Ester derivatives of 2-mercaptopropionic acid can also be effectively reduced using similar methodologies. Methyl 2-mercaptopropionate undergoes reduction with lithium aluminum hydride, though some racemization is observed, particularly under more forcing conditions [1]. The use of modified reducing agents such as lithium tri-tert-butoxyaluminum hydride can provide improved selectivity in some cases [8].

Thioacetate and thiobenzoate derivatives represent particularly valuable precursors for reduction reactions. These compounds can be prepared through nucleophilic displacement reactions and subsequently reduced without prior hydrolysis of the protecting group [4]. This approach allows for a one-pot transformation from halogenated precursors to the final mercaptan product.

Industrial Manufacturing Processes

Industrial production of 2-mercaptopropanol relies primarily on continuous processes utilizing fixed-bed reactors with specialized catalytic systems. The most widely implemented approach involves the reaction of propylene oxide with hydrogen sulfide in the presence of zeolite-based catalysts [12] [13].

The industrial process typically employs a molar excess of hydrogen sulfide, with ratios ranging from 5:1 to 50:1 relative to propylene oxide [12]. This excess serves multiple purposes: it drives the reaction to completion, suppresses the formation of undesired byproducts such as thiodiglycol, and facilitates product separation through selective absorption techniques [13] [12].

Temperature control represents a critical parameter in industrial operations. Optimal reaction temperatures typically range from 125-250°F (52-121°C), balancing reaction rate against selectivity considerations [13] [12]. Higher temperatures increase the reaction rate but can lead to increased formation of side products and potential catalyst deactivation [12].

Pressure conditions are maintained at 1-25 bar to ensure liquid-phase operation while avoiding excessive equipment costs [14]. The moderate pressure regime allows for efficient heat and mass transfer while maintaining the reactants in the liquid phase for optimal reaction kinetics [12].

Industrial process optimization parameters:

| Process Variable | Optimal Range | Impact on Performance |

|---|---|---|

| Temperature | 125-250°F | Higher values increase rate but reduce selectivity |

| Pressure | 1-25 bar | Maintains liquid phase, affects H₂S solubility |

| H₂S:Propylene oxide ratio | 5:1 to 50:1 | Higher ratios improve conversion and selectivity |

| Space velocity | 0.5-2.0 h⁻¹ | Affects conversion and catalyst lifetime |

| Catalyst regeneration frequency | 1000-3000 hours | Maintains activity and selectivity |

Zeolite-based catalysts, particularly LZY-54 and LZY-64 types, have proven most effective for these transformations [12]. These materials provide the necessary acid sites for activation of the epoxide ring while maintaining thermal stability under process conditions [12]. The catalyst preparation typically involves impregnation with alkali metal compounds followed by calcination to generate the active sites [14].

Continuous operation offers significant advantages in terms of productivity and product quality. Fixed-bed reactor configurations allow for steady-state operation with minimal temperature fluctuations and consistent product composition [12]. The continuous removal of product prevents secondary reactions that could lead to quality degradation or reduced yields [13].

Product separation and purification in industrial processes typically involve a combination of distillation and absorption techniques. The excess hydrogen sulfide is recovered and recycled to the reactor, while the product 2-mercaptopropanol is separated from higher-boiling byproducts through fractional distillation [12]. Advanced process control systems monitor key parameters such as temperature, pressure, and composition to maintain optimal operating conditions [12].

Comparative Analysis of Synthetic Routes

A comprehensive evaluation of the various synthetic approaches to 2-mercaptopropanol reveals distinct advantages and limitations for each methodology, with the optimal choice depending on specific requirements such as scale, stereochemical purity, cost considerations, and available infrastructure.

Nucleophilic displacement reactions offer excellent stereochemical control through the well-defined SN2 mechanism, providing reliable inversion of configuration when starting from enantiomerically pure substrates [1] [3]. These methods are particularly valuable for laboratory-scale synthesis where precise stereochemical control is required. However, they necessitate the preparation of activated substrates such as halides or tosylates, adding synthetic complexity and cost [2].

Reduction methodologies provide the highest yields and product purity, particularly when employing diborane as the reducing agent [9] [11]. The ability to maintain stereochemical integrity makes these approaches ideal for pharmaceutical applications where enantiomeric purity is critical [11]. The primary limitations include the high cost of specialized reducing agents and the requirement for stringent anhydrous conditions [6] [8].

Industrial processes excel in scalability and overall efficiency, achieving conversions of 95-98% with selectivities of 90-95% under optimized conditions [12] [13]. The continuous operation mode provides consistent product quality and minimizes waste generation [12]. However, these processes require substantial capital investment in specialized equipment and are most economical at large scales [14].

Economic and practical considerations:

| Route Type | Capital Investment | Operating Cost | Scale Suitability | Product Quality |

|---|---|---|---|---|

| Nucleophilic displacement | Low | Moderate | Laboratory to pilot | High purity, controlled stereochemistry |

| Reduction methods | Low-Moderate | High | Laboratory to pilot | Very high purity, excellent stereochemistry |

| Industrial processes | High | Low | Commercial scale | High purity, racemic product |

| Hydrolysis routes | Low | Low | All scales | Moderate purity, simple workup |

Environmental considerations increasingly influence the selection of synthetic routes. Industrial processes utilizing zeolite catalysts offer advantages in terms of atom economy and waste minimization [12]. The catalytic approach reduces the need for stoichiometric reagents and enables efficient recovery and recycling of unreacted starting materials [13].

Energy efficiency varies significantly among the different approaches. Laboratory-scale nucleophilic displacement and reduction reactions typically require minimal energy input but may involve energy-intensive purification steps [6]. Industrial processes, while requiring higher absolute energy consumption, achieve superior energy efficiency on a per-unit-product basis through integration and heat recovery [12].

The selection of optimal synthetic routes must also consider regulatory and safety factors. Industrial processes involving hydrogen sulfide require specialized safety equipment and monitoring systems [12]. Laboratory-scale methods using lithium aluminum hydride or diborane necessitate appropriate handling procedures for pyrophoric and toxic reagents [6] [8].

Process sustainability metrics:

| Metric | Nucleophilic Displacement | Reduction Methods | Industrial Processes |

|---|---|---|---|

| Atom Economy | Moderate (70-80%) | High (85-95%) | Very High (90-98%) |

| Waste Generation | Moderate | Low | Very Low |

| Energy Efficiency | Moderate | Low | High |

| Catalyst Recovery | Not applicable | Not applicable | High (>95%) |

| Solvent Recycling | Moderate | Low | High |

Recent developments in process intensification have led to improved efficiency across all synthetic approaches. Microreactor technology has enabled better heat and mass transfer in nucleophilic displacement reactions, leading to improved yields and reduced reaction times [15]. Continuous flow processing has been successfully applied to reduction reactions, providing better control over reaction conditions and enabling real-time monitoring of product quality [16].

The integration of computational methods and machine learning approaches has enhanced process optimization across all synthetic routes [15]. Predictive models enable rapid screening of reaction conditions and catalyst formulations, reducing development time and improving overall process efficiency [17].

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Flammable;Irritant